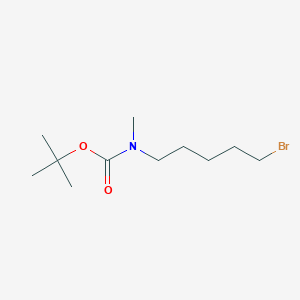
N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide: is a chemical compound with the molecular formula C7H14F2N2O2 and a molecular weight of 196.2 g/mol It is characterized by the presence of a difluoroethyl group and a tert-butoxy group attached to a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide typically involves the reaction of hydrazinecarboxylic acid derivatives with difluoroethyl and tert-butoxy groups. One common method includes the following steps:
Starting Materials: Hydrazinecarboxylic acid, 2,2-difluoroethyl bromide, and tert-butyl alcohol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The hydrazinecarboxylic acid is first reacted with 2,2-difluoroethyl bromide to form an intermediate.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the difluoroethyl or tert-butoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted under reflux or at elevated temperatures.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted carbohydrazides with different functional groups.
Scientific Research Applications
N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties. It may have applications in drug development, particularly in designing inhibitors or modulators of specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity towards certain biological targets. The tert-butoxy group provides steric hindrance, influencing the compound’s overall reactivity and stability .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modulate the activity of specific enzymes involved in metabolic pathways.
Receptors: It may interact with cellular receptors, affecting signal transduction and cellular responses.
Comparison with Similar Compounds
N-(2,2-difluoroethyl)(tert-butoxy)carbohydrazide can be compared with other carbohydrazide derivatives, such as:
N-(2,2-difluoroethyl)carbohydrazide: Lacks the tert-butoxy group, resulting in different reactivity and applications.
N-(tert-butoxy)carbohydrazide: Lacks the difluoroethyl group, affecting its binding properties and biological activity.
N-(2,2-difluoroethyl)(tert-butyl)carbohydrazide: Similar structure but with a tert-butyl group instead of tert-butoxy, leading to variations in steric effects and reactivity.
Uniqueness:
The presence of both difluoroethyl and tert-butoxy groups in this compound imparts unique chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and its applicability in various scientific research fields .
Properties
CAS No. |
1271025-36-5 |
|---|---|
Molecular Formula |
C7H14F2N2O2 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide](/img/structure/B6236674.png)
